tert-Butyl (S)-4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)-3-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl (S)-4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)-3-methylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a piperazine ring, a pyridine ring, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the pyridine ring: This step involves the coupling of the piperazine derivative with a bromopyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Incorporation of the dihydropyridinone moiety: This is typically done through a nucleophilic substitution reaction, where the bromine atom on the pyridine ring is replaced by the dihydropyridinone group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with specific proteins or nucleic acids makes it a valuable tool for elucidating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features allow for the design of analogs with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of various fine chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in the production of high-value products.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)(methyl)carbamate
- tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (S)-4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)-3-methylpiperazine-1-carboxylate stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows for specific interactions with biological targets and the potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H28BrN5O3 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H28BrN5O3/c1-14-12-26(20(29)30-21(2,3)4)8-9-27(14)16-6-7-18(23-11-16)24-17-10-15(22)13-25(5)19(17)28/h6-7,10-11,13-14H,8-9,12H2,1-5H3,(H,23,24)/t14-/m0/s1 |
InChI Key |
SYJGZZZSDMNUIV-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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